FMOC-D-THR-OH
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Overview
Description
FMOC-D-THR-OH, also known as N-α-fluorenylmethyloxycarbonyl-D-threonine, is a derivative of the amino acid threonine. It is commonly used in solid-phase peptide synthesis as a building block for introducing D-threonine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is used to protect the amino group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FMOC-D-THR-OH typically involves the protection of the amino group of D-threonine with the FMOC group. This is achieved by reacting D-threonine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF). The reaction proceeds through the formation of a carbamate linkage between the FMOC group and the amino group of D-threonine .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: FMOC-D-THR-OH undergoes several types of chemical reactions, including:
Deprotection: The FMOC group can be removed using a base such as piperidine in DMF, resulting in the free amino group.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Oxidation and Reduction: The hydroxyl group of threonine can undergo oxidation to form a keto group or reduction to form a deoxy derivative.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for the removal of the FMOC group.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide bond formation.
Oxidation: Reagents like sodium periodate can be used for the oxidation of the hydroxyl group.
Major Products Formed:
Deprotected Amino Acid: Removal of the FMOC group yields D-threonine.
Peptides: Coupling reactions result in the formation of peptides containing D-threonine residues.
Oxidized or Reduced Derivatives: Oxidation or reduction of the hydroxyl group leads to the formation of keto or deoxy derivatives.
Scientific Research Applications
FMOC-D-THR-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: The compound is used to study the structure and function of proteins containing D-threonine residues.
Medicine: Peptides synthesized using this compound are investigated for their potential therapeutic applications, including as enzyme inhibitors or antimicrobial agents.
Mechanism of Action
The primary mechanism of action of FMOC-D-THR-OH involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound .
Comparison with Similar Compounds
FMOC-D-THR-OH can be compared with other FMOC-protected amino acids, such as:
FMOC-L-THR-OH: The L-isomer of threonine, used for introducing L-threonine residues into peptides.
FMOC-D-SER-OH: A similar compound used for introducing D-serine residues into peptides.
FMOC-D-VAL-OH: Used for introducing D-valine residues into peptides.
Uniqueness: this compound is unique in its ability to introduce D-threonine residues into peptides, which can impart specific structural and functional properties to the resulting peptides. The presence of the hydroxyl group in threonine also allows for additional chemical modifications, such as phosphorylation .
Properties
CAS No. |
118609-38-4 |
---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.36 |
Origin of Product |
United States |
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